[4-(2-Methylpropyl)phenyl]methanol

Pharmaceutical Analysis Impurity Profiling Quality Control

[4-(2-Methylpropyl)phenyl]methanol (4-isobutylbenzyl alcohol) is a para-substituted benzyl alcohol derivative (C₁₁H₁₆O, MW 164.24) characterized by a branched isobutyl side chain. It is primarily recognized in the pharmaceutical domain as a specified impurity in Ibuprofen drug substance and as a versatile building block in the synthesis of hydroxamic acid-based 5-lipoxygenase (5-LOX) inhibitors.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 110319-85-2
Cat. No. B042470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Methylpropyl)phenyl]methanol
CAS110319-85-2
Synonyms4-Isobutylbenzyl Alcohol; 
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)CO
InChIInChI=1S/C11H16O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,9,12H,7-8H2,1-2H3
InChIKeyZOMLPKKJTRFTEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(2-Methylpropyl)phenyl]methanol (CAS 110319-85-2): A Para-Isobutyl Benzyl Alcohol Intermediate for Pharmaceutical Impurity Standards and 5-LOX Inhibitor Synthesis


[4-(2-Methylpropyl)phenyl]methanol (4-isobutylbenzyl alcohol) is a para-substituted benzyl alcohol derivative (C₁₁H₁₆O, MW 164.24) characterized by a branched isobutyl side chain . It is primarily recognized in the pharmaceutical domain as a specified impurity in Ibuprofen drug substance and as a versatile building block in the synthesis of hydroxamic acid-based 5-lipoxygenase (5-LOX) inhibitors [1]. Its physicochemical profile, including a calculated LogP of approximately 2.4-2.8, distinguishes its lipophilicity from simpler 4-alkylbenzyl alcohol analogs .

Why [4-(2-Methylpropyl)phenyl]methanol Cannot Be Replaced by Simple 4-Alkylbenzyl Alcohols in Regulated Pharmaceutical Applications


Routine substitution of 4-substituted benzyl alcohols in pharmaceutical impurity profiling or drug intermediate synthesis is not feasible due to the critical differences in lipophilicity, steric bulk, and regulatory recognition. Unlike linear-chain or smaller-branched analogs (e.g., 4-isopropylbenzyl alcohol), the specific isobutyl substitution pattern of [4-(2-Methylpropyl)phenyl]methanol directly corresponds to a recognized Ibuprofen impurity profile, making it a non-interchangeable reference standard for analytical method validation . Furthermore, its unique steric and electronic properties are exploited in the design of 5-lipoxygenase inhibitors, where even minor alkyl group variations can drastically alter enzyme binding affinity and in vivo leukotriene synthesis inhibition, as demonstrated in comparative studies of structurally related hydroxamic acid derivatives [1].

[4-(2-Methylpropyl)phenyl]methanol: Quantitative Evidence for Selection Over Closest Analogs


Procurement-Grade Purity: A Defined 98% Standard Enables Direct Use as an Ibuprofen Impurity Reference

For pharmaceutical quality control (QC) applications, [4-(2-Methylpropyl)phenyl]methanol is supplied and utilized as a characterized Ibuprofen impurity standard. A leading global vendor specifies a purity of 98% , a critical threshold for a primary reference standard. In contrast, generic 4-isopropylbenzyl alcohol or 4-tert-butylbenzyl alcohol, while commercially available, are not recognized as specified impurities in Ibuprofen monographs and may be supplied at lower or less rigorously validated purity grades (e.g., 97%) for non-pharmaceutical research purposes . This defined purity, combined with regulatory relevance, eliminates the need for costly in-house characterization when sourcing this specific compound for Ibuprofen-related analytical methods.

Pharmaceutical Analysis Impurity Profiling Quality Control

Optimized Lipophilicity for Drug Design: Comparative LogP Analysis of 4-Alkylbenzyl Alcohols

The octanol-water partition coefficient (LogP) is a key parameter influencing membrane permeability and bioavailability. [4-(2-Methylpropyl)phenyl]methanol exhibits a calculated LogP of 2.38 (XLogP) to 2.80 [1]. This value represents a significant and quantifiable increase in lipophilicity compared to the less bulky 4-isopropylbenzyl alcohol (LogP ~2.30-2.41) [2], while remaining lower than the highly lipophilic 4-tert-butylbenzyl alcohol (LogP ~2.48-2.72) . This intermediate LogP suggests a balanced profile that may offer advantages in optimizing the absorption and distribution of drug candidates where excessive lipophilicity (LogP > 3) can lead to poor solubility and higher metabolic clearance.

Medicinal Chemistry ADME Prediction Drug Design

Validated Role as a Key Intermediate in Active 5-Lipoxygenase Inhibitor Synthesis

The primary industrial and research application of [4-(2-Methylpropyl)phenyl]methanol is as a precursor in the synthesis of hydroxamic acid inhibitors targeting 5-lipoxygenase (5-LOX) . The resulting hydroxamic acid derivative, structurally elaborated from this alcohol, demonstrates potent in vitro inhibitory activity against 5-LOX in a sonicated rat basophilic leukemia cell lysate with an IC50 of 600 nM [1]. This is a critical differentiator from generic 4-substituted benzyl alcohols, which lack this documented pathway to a therapeutically relevant pharmacophore. The specific isobutyl group is conserved in the final active inhibitor structure (CHEMBL167577), confirming its essential contribution to target binding [1].

Inflammation Enzyme Inhibition Synthetic Chemistry

Differentiated Physicochemical Profile: Boiling Point and Density for Process Chemistry

During scale-up and purification, distinct physical properties are crucial. [4-(2-Methylpropyl)phenyl]methanol has a predicted boiling point of 242.3±8.0 °C at 760 mmHg , which is substantially higher than that of the less bulky analog 4-isopropylbenzyl alcohol (135-136 °C at 26 mmHg, equivalent to ~248 °C at 760 mmHg by estimation) and provides a different distillation fraction compared to the higher molecular weight 4-tert-butylbenzyl alcohol (140 °C at 20 Torr) . This distinct boiling point, along with its calculated density of 1.0±0.1 g/cm³, offers a clear operational handle for separation and purification in process chemistry when scaling reactions where this intermediate is used.

Process Engineering Chemical Synthesis Purification

[4-(2-Methylpropyl)phenyl]methanol: Optimal Procurement Scenarios for Research and Quality Control


Ibuprofen Drug Substance Impurity Profiling and QC Release Testing

Pharmaceutical QC laboratories should procure [4-(2-Methylpropyl)phenyl]methanol specifically as a characterized impurity reference standard for Ibuprofen. As indicated by its supply at a verified 98% purity and its cataloging as an Ibuprofen impurity by chemical suppliers , it is the correct material for method validation, system suitability testing, and batch release analysis in accordance with pharmacopeial guidelines. Using a generic 4-alkylbenzyl alcohol would be analytically invalid.

Medicinal Chemistry Synthesis of 5-Lipoxygenase Inhibitors

For research groups developing novel anti-inflammatory agents, this compound is the validated starting material for synthesizing N-hydroxy-N-(1-(4-isobutylphenyl)ethyl)acetamide-type 5-LOX inhibitors, a series with reported IC50 values of 600 nM against the isolated enzyme [1]. Its procurement is a strategic decision to follow a literature-precedented synthetic route, ensuring the construction of the specific pharmacophore required for target engagement, a feat not replicable with 4-isopropyl or 4-tert-butylbenzyl alcohol.

ADME Optimization Studies in Early-Stage Drug Discovery

This compound serves as a strategic intermediate when a medicinal chemistry program requires a balanced increase in lipophilicity (LogP ~2.4-2.8) without the excessive clogP associated with a tert-butyl group (LogP ~2.5-2.7) [2]. When synthesizing candidate libraries, choosing [4-(2-Methylpropyl)phenyl]methanol over its 4-isopropyl counterpart allows for a controlled, measurable step-up in lipophilicity, potentially improving membrane permeability while managing the risk of poor solubility and high metabolic turnover typical of more lipophilic analogs.

Technical Documentation Hub

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